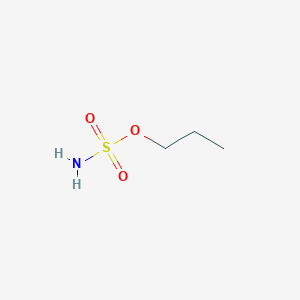

Sulfamic acid propyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfamic acid propyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a sulfamic acid group bonded to a propyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamic acid propyl ester can be synthesized through the esterification of sulfamic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as sulfonic acid-functionalized silica, can improve the reaction rate and selectivity . Additionally, the process may be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid propyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of water and a strong acid or base to yield sulfamic acid and propanol.

Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different sulfonic acid derivatives.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as catalysts.

Substitution: Common reagents include alkyl halides and other nucleophiles under mild to moderate conditions.

Major Products

Hydrolysis: Sulfamic acid and propanol.

Substitution: Various sulfonic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Sulfamic acid propyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sulfamic acid propyl ester involves its ability to act as a strong acid catalyst. The sulfamic acid group can donate protons, facilitating various chemical reactions. Additionally, the ester moiety can participate in nucleophilic substitution reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

- Sulfamic acid methyl ester

- Sulfamic acid ethyl ester

- Sulfonic acid propyl ester

Uniqueness

Sulfamic acid propyl ester is unique due to its specific combination of a sulfamic acid group and a propyl ester moiety. This combination imparts distinct chemical properties, such as enhanced catalytic activity and improved stability, making it more effective in certain applications compared to its analogs .

Biological Activity

Sulfamic acid propyl ester is a compound derived from sulfamic acid, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antifungal, antibacterial, and anticancer therapies. The findings are supported by various studies, including data tables and case studies that highlight its efficacy and mechanisms of action.

This compound is characterized by the following chemical formula:

- Molecular Formula : C5H11N1O3S

- Molecular Weight : 165.21 g/mol

Antifungal Activity

Research indicates that sulfamic acid derivatives exhibit significant antifungal properties. A study highlighted the effectiveness of this compound against various fungal strains, demonstrating a notable inhibition of growth in pathogenic fungi such as Candida albicans and Aspergillus niger.

| Fungal Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Candida albicans | 15 | 50 |

| Aspergillus niger | 12 | 50 |

| Trichophyton mentagrophytes | 10 | 50 |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It showed promising results against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed in vitro:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Strong |

| Escherichia coli | 50 | Moderate |

| Pseudomonas aeruginosa | 100 | Weak |

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. A study reported that it induced apoptosis in human breast cancer cells (MCF-7) and exhibited cytotoxic effects on lung cancer cells (A549).

- Cell Line : MCF-7

- IC50 : 30 µM after 48 hours of treatment

- Mechanism : Induction of caspase-dependent apoptosis

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound disrupts the integrity of microbial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in fungal and bacterial metabolism.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways, promoting programmed cell death.

Case Studies

- Antifungal Efficacy : A clinical study assessed the effectiveness of this compound in treating dermatophyte infections. Patients treated with a topical formulation demonstrated a significant reduction in infection severity compared to those receiving a placebo.

- Antibacterial Application : In a laboratory setting, this compound was incorporated into a wound dressing material, which significantly reduced bacterial colonization in infected wounds.

Properties

Molecular Formula |

C3H9NO3S |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

propyl sulfamate |

InChI |

InChI=1S/C3H9NO3S/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) |

InChI Key |

GGIUUCJLIYQRAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOS(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.